molecular formula C10H13N B1146095 2-[(Z)-pent-2-en-2-yl]pyridine CAS No. 159309-80-5

2-[(Z)-pent-2-en-2-yl]pyridine

Cat. No.: B1146095
CAS No.: 159309-80-5
M. Wt: 147.21692
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-pent-2-en-2-yl]pyridine is a nitrogen-containing heterocyclic compound. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry. This compound, with its unique structure, is part of the broader class of pyridine derivatives, which are found in many active pharmaceuticals, natural products, and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-pent-2-en-2-yl]pyridine can be achieved through various methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another method involves the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .

Industrial Production Methods

Industrial production of pyridine derivatives often involves the use of transition metal-catalyzed cycloaddition reactions. These methods are efficient and can be scaled up for large-scale production. The use of cobalt-catalyzed cyclization of nitriles with alkynes is a well-established method for producing pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-pent-2-en-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Z)-pent-2-en-2-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Z)-pent-2-en-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-pent-2-en-2-yl]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pent-2-en-2-yl group can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from other pyridine derivatives .

Properties

CAS No.

159309-80-5

Molecular Formula

C10H13N

Molecular Weight

147.21692

Synonyms

Pyridine, 2-(1-methyl-1-butenyl)- (9CI)

Origin of Product

United States

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